molecular formula C12H15F6N3O5 B2661689 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2408974-95-6

1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2661689
CAS No.: 2408974-95-6
M. Wt: 395.258
InChI Key: HXPZOYRGSVFURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines an azetidine ring with an oxazole moiety The presence of trifluoroacetic acid enhances its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine is unique due to the combination of the oxazole and azetidine rings, which provides a distinct set of chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2C2HF3O2/c1-6-10-2-8(12-6)5-11-3-7(9)4-11;2*3-2(4,5)1(6)7/h2,7H,3-5,9H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPZOYRGSVFURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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